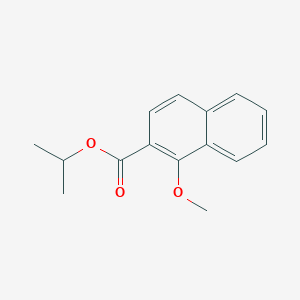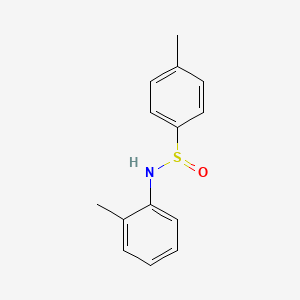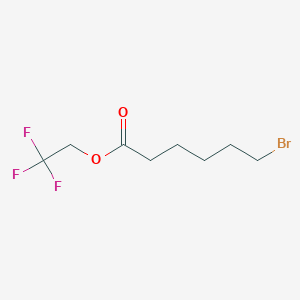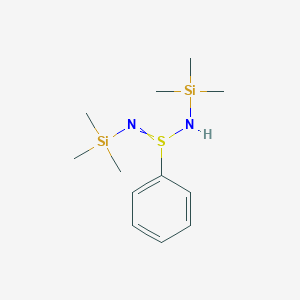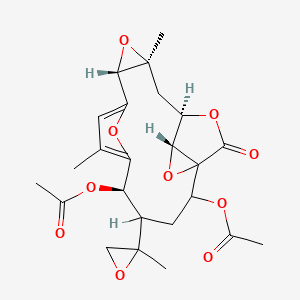
Bipinnatin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bipinnatin C is a naturally occurring marine neurotoxin belonging to the family of lophotoxins. It is a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This compound is known for its unique chemical structure and significant biological activities, including its ability to irreversibly inhibit nicotinic acetylcholine receptors .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.
化学反应分析
Types of Reactions
Bipinnatin C undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like hydrogen peroxide and m-CPBA.
Reduction: Can be achieved using triethylsilane.
Substitution: Involves reagents such as methanol under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Triethylsilane.
Substitution: Methanol under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as rubifolide and other furanocembranoid derivatives .
科学研究应用
Bipinnatin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in marine biology and its interactions with marine organisms.
Medicine: Studied for its potential as a neurotoxin and its effects on nicotinic acetylcholine receptors.
作用机制
Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .
相似化合物的比较
Similar Compounds
- Bipinnatin A
- Bipinnatin B
- Bipinnatin J
- Lophotoxin
Uniqueness
Bipinnatin C is unique among its analogs due to its specific structure and the distinct manner in which it inhibits nicotinic acetylcholine receptors. Unlike other bipinnatins, this compound has a lower bimolecular reaction constant for the interaction with the receptor, indicating a different binding affinity and mechanism of action .
属性
分子式 |
C24H28O10 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |
InChI |
InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1 |
InChI 键 |
FXDXTJXKPXLNSW-IZPJRHLFSA-N |
手性 SMILES |
CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
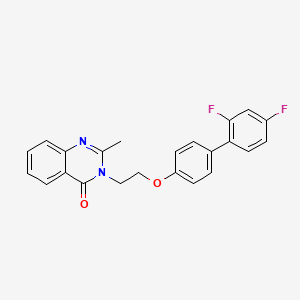
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
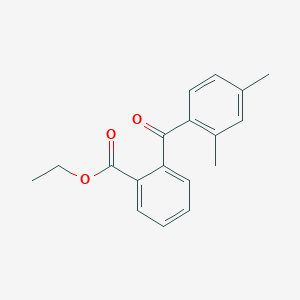
![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

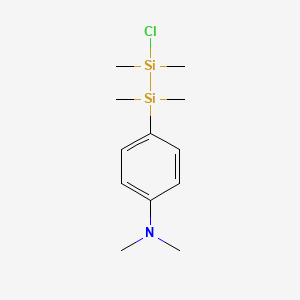
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
